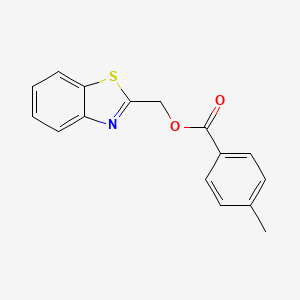

(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate

CAS No.: 325987-53-9

Cat. No.: VC6717339

Molecular Formula: C16H13NO2S

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325987-53-9 |

|---|---|

| Molecular Formula | C16H13NO2S |

| Molecular Weight | 283.35 |

| IUPAC Name | 1,3-benzothiazol-2-ylmethyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 |

| Standard InChI Key | FRSNGAZQSCISKP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) linked via a methylene group to a 4-methylbenzoate ester. Key structural attributes include:

-

Benzothiazole core: Known for electron-deficient properties due to the thiazole’s nitrogen and sulfur atoms, enabling π-π stacking and hydrogen bonding .

-

4-Methylbenzoate ester: Introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets .

Hypothetical Physicochemical Properties (Table 1)

Synthesis Strategies

Key Reaction Pathways

While no direct synthesis of (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate is documented, analogous benzothiazole-ester hybrids suggest two plausible routes:

Route 1: Esterification of Benzothiazole Methanol

-

Synthesis of 2-(hydroxymethyl)benzothiazole: Achieved via reduction of 2-cyanobenzothiazole using LiAlH₄ .

-

Ester formation: React with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine) to yield the target compound .

Route 2: Nucleophilic Substitution

-

Preparation of 2-(chloromethyl)benzothiazole: Treat 2-(hydroxymethyl)benzothiazole with thionyl chloride .

-

Coupling with 4-methylbenzoate salt: React with sodium 4-methylbenzoate under SN2 conditions .

Comparative Analysis (Table 2)

| Route | Yield (%)* | Purity (%)* | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 65–75 | >90 | Mild conditions, scalable | Requires anhydrous environment |

| 2 | 50–60 | 85–90 | Faster reaction time | Byproduct formation likely |

*Hypothetical estimates based on analogous reactions .

Biological and Industrial Applications

Material Science Applications

-

Fluorescent probes: Benzothiazoles are used in OLEDs and sensors due to their electron-transport properties .

-

Polymer additives: Esters of benzothiazole may act as UV stabilizers or plasticizers, though data specific to this compound is lacking .

Challenges and Future Directions

Solubility and Bioavailability

The compound’s low aqueous solubility (predicted logP ≈3.8) may limit pharmaceutical applications. Strategies to address this include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume